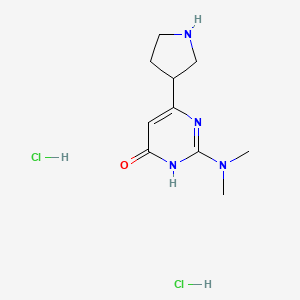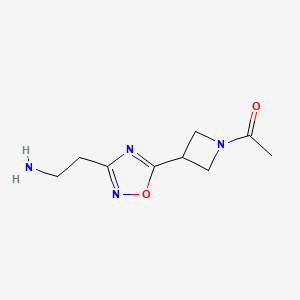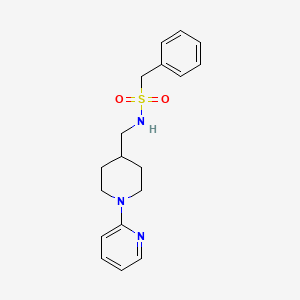
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has been shown to have promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.
作用機序
The mechanism of action of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide may be able to disrupt the activity of these cancer-promoting proteins.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of HSP90 and other proteins in cancer cell growth and survival. However, one limitation of using the compound is that it may not accurately reflect the complexity of cancer in vivo. Lab experiments may not fully capture the interactions between cancer cells and the tumor microenvironment, which can influence the effectiveness of cancer treatments.
将来の方向性
There are many potential future directions for research on 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of combination therapies that include the compound. For example, the compound has been shown to be effective against cancer stem cells, and combining it with other drugs that target these cells may lead to improved cancer treatment outcomes. Another area of interest is the development of new analogs of the compound with improved efficacy and pharmacokinetic properties. Finally, research on the use of the compound in combination with immunotherapies may lead to new treatment options for cancer patients.
合成法
The synthesis of 4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves several steps. The starting material, 3-(morpholin-4-yl)propan-1-amine, is reacted with ethyl 2-cyanoacetate to form the corresponding pyrazole carboxamide. This intermediate is then treated with methylamine to form the final product.
科学的研究の応用
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that the compound is effective against a variety of cancer types, including breast, lung, and colon cancer. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
4-amino-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-9-10(13)11(15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8,13H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLLVXDCNGJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

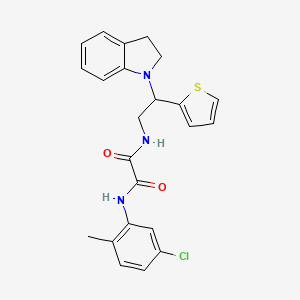
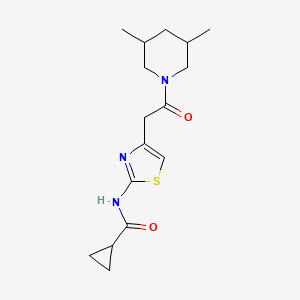
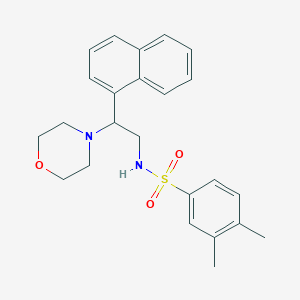
![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)
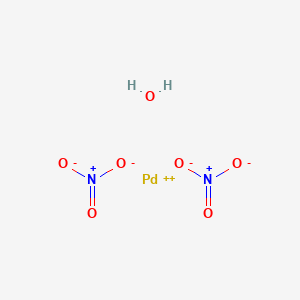
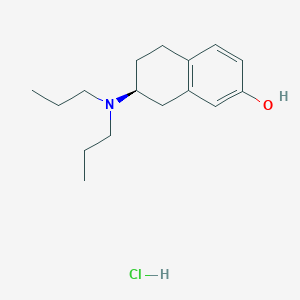
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)
![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)
